

Endophenazine C: A Technical Guide to its Structure Elucidation

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Compound of Interest		
Compound Name:	Endophenazine C	
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This technical guide provides a comprehensive overview of the core principles and methodologies involved in the structure elucidation of **Endophenazine C**, a member of the phenazine class of antibiotics. While the specific quantitative NMR data for **Endophenazine C** is not readily available in the public domain, this document outlines the general experimental workflow and data presentation integral to the characterization of this and related natural products. This guide draws upon the foundational work on endophenazines and related phenazine derivatives to offer a robust framework for researchers in the field.

Endophenazine C was first reported as one of four new phenazine antibiotics (Endophenazines A-D) isolated from the endosymbiotic Streptomyces anulatus. The structures of these compounds were initially determined by spectroscopic methods and chemical transformations.[1] **Endophenazine C** is characterized as a 5,10-dihydrophenazine derivative. [1]

Data Presentation: Spectroscopic Analysis

The structural backbone of **Endophenazine C** and its analogues is typically elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS). The quantitative data from these analyses are crucial for the unambiguous assignment of the chemical structure.

Table 1: 1H NMR Spectroscopic Data



(Note: Specific 1H NMR data for **Endophenazine C** is not available in the reviewed literature. The following table for the related Endophenazine A is provided as a representative example of the expected data format and content.)

Position	δ (ppm)	Multiplicity	J (Hz)
Phenazine Core			
2	8.61	d	7.0
3	8.11	d	7.9
4	8.51	d	8.7
6	7.87	d	6.8
7	7.98	d	7.8
8	8.17	d	8.1
Prenyl Group	_		
12	3.37	br	
13	5.51	t	7.3
15	1.79	S	_
16	1.73	S	

Table 2: 13C NMR Spectroscopic Data

(Note: Specific 13C NMR data for **Endophenazine C** is not available in the reviewed literature. The following table for the related Endophenazine A is provided as a representative example of the expected data format and content.)



Position	δ (ppm)
Phenazine Core	
1	138.8
2	132.1
3	127.6
4	134.8
4a	142.5
5a	143.7
6	130.5
7	133.9
8	131.1
9	139.3
9a	139.4
10a	127.5
11 (COOH)	166.1
Prenyl Group	
12	29.3
13	121.6
14	133.6
15	25.5
16	17.8

Experimental Protocols

The elucidation of the structure of **Endophenazine C** involves a multi-step process, from the cultivation of the producing organism to the final spectroscopic analysis.



Fermentation and Isolation

- Organism and Culture Conditions:Streptomyces anulatus strains are cultured in a suitable production medium, such as ISP2 broth, to encourage the biosynthesis of secondary metabolites. The fermentation is typically carried out for 5-7 days at 28-30°C with shaking.
- Extraction: The culture broth is acidified to a pH of 2-3. The endophenazines are then
 extracted from the acidified broth using an organic solvent, most commonly ethyl acetate.
 The organic phases are combined and concentrated under reduced pressure to yield a crude
 extract.
- Purification: The crude extract is subjected to chromatographic separation. A common method involves silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and further purified, often using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, to yield the pure compound.

Spectroscopic Analysis

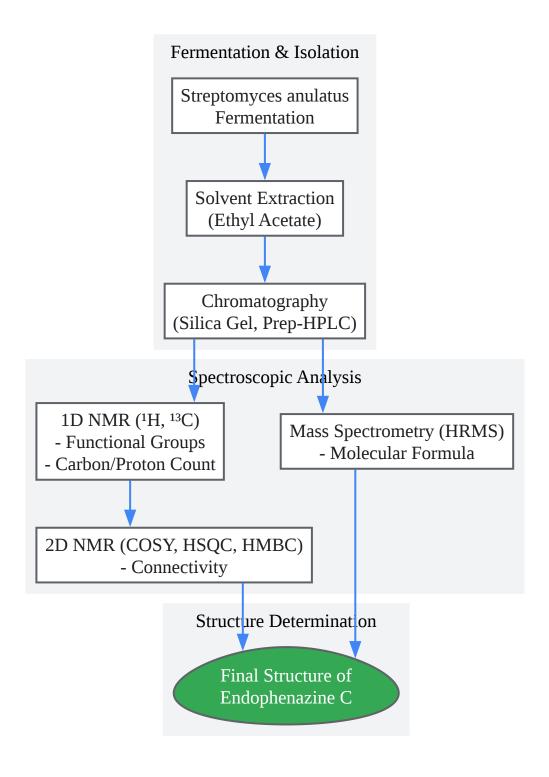
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule, allowing for the calculation of its molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling.
 - 13C NMR: This provides information on the number and types of carbon atoms in the molecule.
 - 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.



- HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the carbon skeleton and placing functional groups.

Mandatory Visualizations

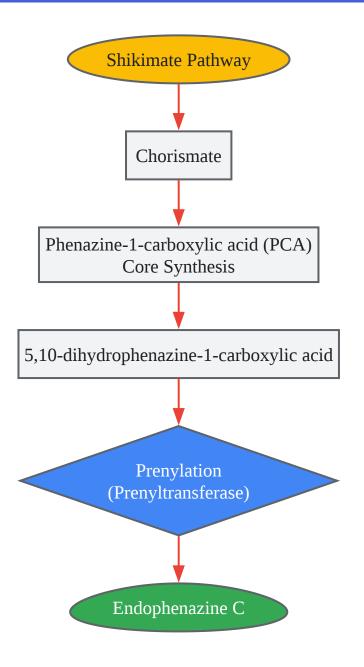




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Figure 1. General workflow for the structure elucidation of **Endophenazine C**.





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Figure 2. Simplified biosynthetic pathway leading to **Endophenazine C**.

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References



- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities PubMed [pubmed.ncbi.nlm.nih.gov]
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